

The Role of CBP/p300-IN-5 in Gene Regulation: A Technical Guide

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Compound of Interest

Compound Name: CBP/p300-IN-5

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Abstract

The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that function as histone acetyltransferases (HATs).[1] They play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and DNA repair, primarily through the acetylation of histone and non-histone proteins, which modulates chromatin structure and gene expression.[2][3] Dysregulation of CBP/p300 activity is strongly implicated in various pathologies, most notably cancer, making them highly attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of **CBP/p300-IN-5**, a potent inhibitor of CBP/p300, focusing on its mechanism of action, role in gene regulation, and the experimental methodologies used to characterize its effects.

Introduction to CBP/p300

CBP and p300 are large, multi-domain proteins that, despite their high degree of sequence homology, can have distinct and sometimes opposing roles in regulating gene expression.[2][5] They are recruited to chromatin by a multitude of transcription factors, where their intrinsic HAT activity leads to the acetylation of histone tails, particularly H3K27ac and H3K18ac.[3][6] This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery.[7] Beyond histones, CBP/p300 acetylate a wide range of non-histone proteins, including transcription factors like p53, further fine-tuning gene expression programs.[7][8]

CBP/p300-IN-5: A Potent Inhibitor

CBP/p300-IN-5 is a potent small molecule inhibitor of the histone acetyltransferase activity of both CBP and p300.[9] Its inhibitory action provides a powerful tool for dissecting the specific functions of these co-activators in various biological contexts and presents a promising avenue for therapeutic intervention in diseases driven by aberrant CBP/p300 activity.

Mechanism of Action

CBP/p300-IN-5 acts as a competitive inhibitor at the HAT active site, preventing the binding of the acetyl-CoA substrate. This leads to a global reduction in histone acetylation, most notably H3K27ac, a hallmark of active enhancers and promoters.[3][9] By inhibiting the HAT activity of CBP/p300, **CBP/p300-IN-5** effectively blocks the downstream signaling cascades that are dependent on the acetylation of histone and non-histone targets. This results in the downregulation of oncogene transcription and the induction of growth inhibition and cell death in cancer cells.[3]

Quantitative Data for CBP/p300 Inhibitors

The following tables summarize the quantitative data for **CBP/p300-IN-5** and other relevant CBP/p300 inhibitors.

Inhibitor	Target	IC50 (nM)	Cell Line	Assay Type	Reference
CBP/p300-IN-5	p300/CBP	18.8	-	Biochemical HAT assay	[9]
CBP/p300-IN-5	p300	14.8	LNCaP-FGC	Cell proliferation	[9]
CBP/p300-IN-5	H3K27Ac	4.6	PC-3	Cellular assay	[9]
A-485	p300	9.8	-	Biochemical HAT assay	[3]
A-485	CBP	2.6	-	Biochemical HAT assay	[3]
B026	p300	1.8	-	Enzyme inhibitory activity	[10]
B026	CBP	9.5	-	Enzyme inhibitory activity	[10]
CCT077791	p300/PCAF	2000-3000	Colon cancer cells	Cell proliferation (50% reduction)	[3]
CCT077792	p300/PCAF	400	Colon cancer cells	Cell proliferation (50% reduction)	[3]
Compound 12	CBP/p300	620	-	HAT activity	[3]

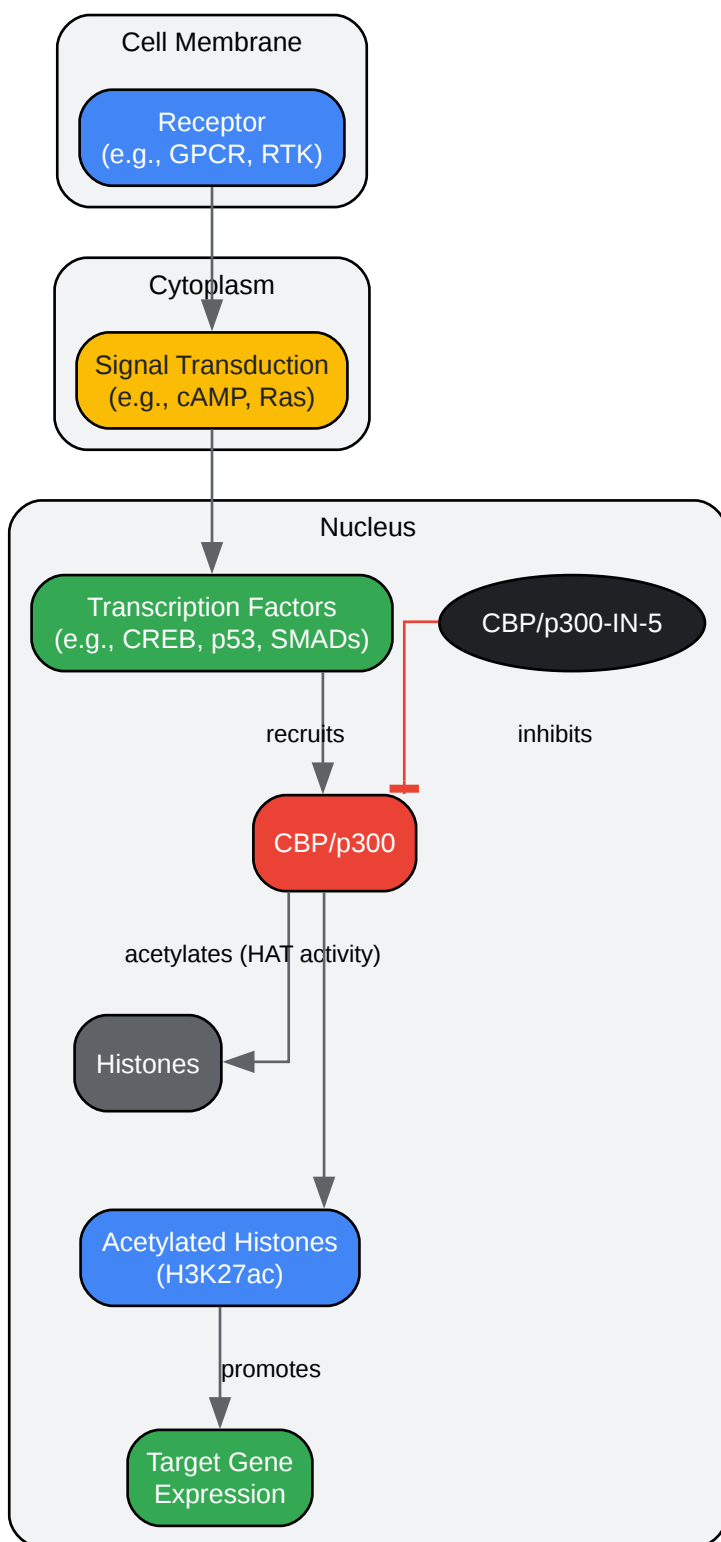
Inhibitor	Animal Model	Dose	Tumor Growth Inhibition (%)	Reference
CBP/p300-IN-5	SuDHL-8 xenograft	7.5 mg/kg/day	62	[9]
CBP/p300-IN-5	22RV1 xenograft	7.5 mg/kg/day	48	[9]
14g (Degradable)	MV4;11 xenograft	-	88	[11]
14h (Degradable)	MV4;11 xenograft	-	93	[11]

Role in Gene Regulation and Signaling Pathways

CBP/p300 are central nodes in a multitude of signaling pathways that regulate gene expression. Their inhibition by molecules like **CBP/p300-IN-5** can therefore have profound effects on cellular function.

Key Signaling Pathways

- **Wnt/ β -catenin Pathway:** CBP/p300 act as co-activators for β -catenin, a key transcriptional effector in the Wnt pathway. Inhibition of CBP/p300 can disrupt the transcription of Wnt target genes involved in cell proliferation and differentiation.[7]
- **TGF- β Pathway:** CBP/p300 are recruited by SMAD transcription factors to activate the expression of TGF- β responsive genes, which play roles in cell growth, differentiation, and immune responses.[7][12]
- **STAT Pathway:** CBP/p300-mediated acetylation is crucial for the activity of STAT transcription factors, which are involved in cytokine signaling and immune cell regulation.[3]
- **p53 Pathway:** Acetylation of the tumor suppressor p53 by CBP/p300 enhances its stability and transcriptional activity, leading to cell cycle arrest or apoptosis.[8]



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Caption: General signaling pathway involving CBP/p300 and the inhibitory action of **CBP/p300-IN-5**.

Experimental Protocols

Characterizing the effects of CBP/p300 inhibitors like **CBP/p300-IN-5** involves a combination of biochemical, cellular, and in vivo assays.

Biochemical HAT Assay

Objective: To determine the direct inhibitory effect of a compound on the histone acetyltransferase activity of purified CBP or p300.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing purified recombinant CBP or p300 enzyme, a histone substrate (e.g., histone H3 peptide), and Acetyl-CoA (often radiolabeled, e.g., with ^3H or ^{14}C).
- **Inhibitor Addition:** The test compound (e.g., **CBP/p300-IN-5**) is added at various concentrations.
- **Incubation:** The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to occur.
- **Detection:** The extent of histone acetylation is quantified. For radiolabeled assays, this involves capturing the acetylated histones on a filter and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods may use specific antibodies to detect acetylated lysine residues in an ELISA-based format.
- **Data Analysis:** The IC_{50} value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

Cellular Assay for H3K27 Acetylation

Objective: To measure the effect of an inhibitor on the levels of a specific histone mark (H3K27ac) within cells.

Methodology:

- **Cell Culture and Treatment:** A relevant cell line (e.g., PC-3 prostate cancer cells) is cultured and treated with the inhibitor at a range of concentrations for a specified duration (e.g., 24 hours).
- **Histone Extraction:** Histones are extracted from the cell nuclei using acid extraction or a commercial kit.
- **Western Blotting:**
 - Equal amounts of extracted histones are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with a primary antibody specific for H3K27ac.
 - A loading control antibody (e.g., total Histone H3) is used to ensure equal protein loading.
 - A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
 - The signal is visualized using a chemiluminescent substrate.
- **Quantification:** The intensity of the H3K27ac band is quantified and normalized to the loading control. The IC₅₀ for the reduction of the cellular histone mark is determined.

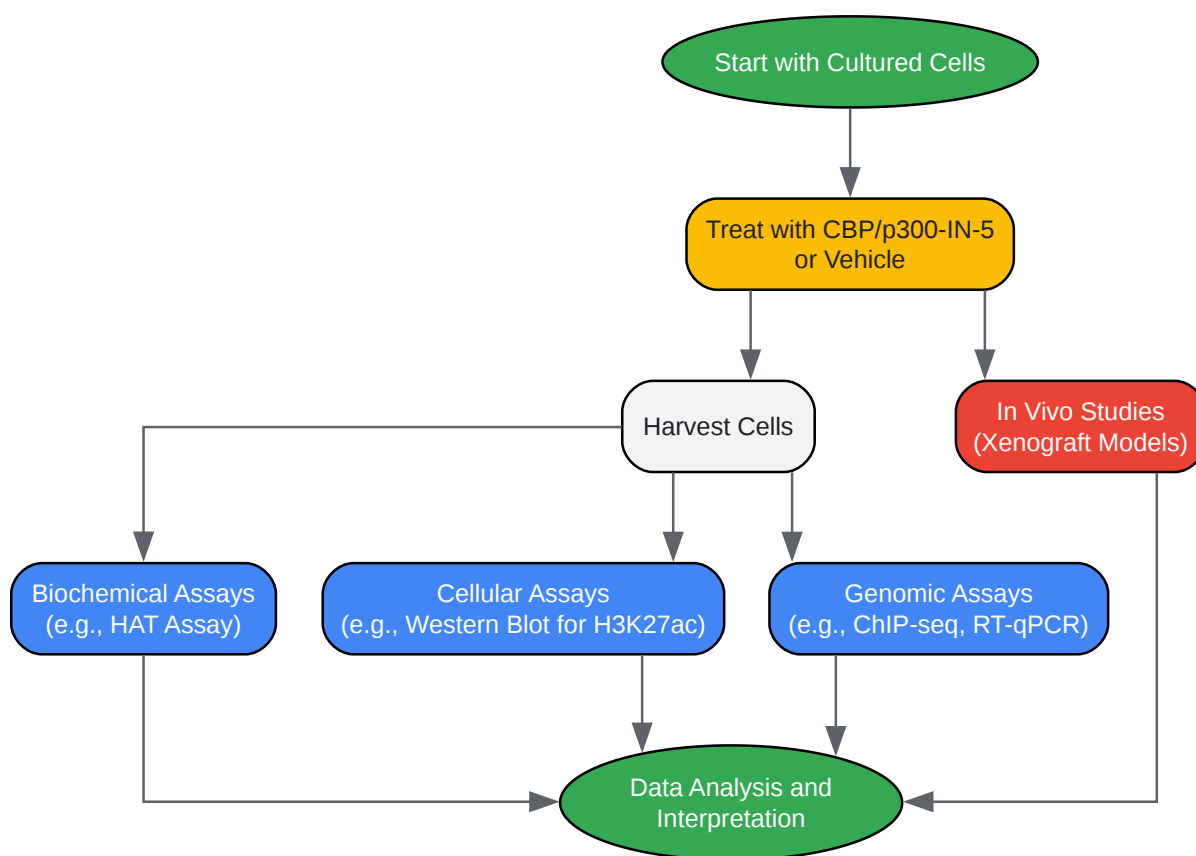
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where CBP/p300 are bound and to assess how inhibitor treatment affects histone acetylation at these sites on a genome-wide scale.

Methodology:

- **Cell Treatment and Cross-linking:** Cells are treated with the inhibitor or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
- **Chromatin Shearing:** The chromatin is sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

- Immunoprecipitation: An antibody specific for CBP, p300, or a histone mark (e.g., H3K27ac) is used to immunoprecipitate the protein-DNA complexes.
- DNA Purification: The cross-links are reversed, and the DNA is purified.
- Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
- Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of enrichment (peaks), which correspond to the binding sites of the target protein or the location of the histone modification.



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Caption: General experimental workflow for characterizing CBP/p300 inhibitors like **CBP/p300-IN-5**.

Conclusion

CBP/p300-IN-5 is a valuable chemical probe for elucidating the complex roles of CBP and p300 in gene regulation. Its potent and specific inhibition of HAT activity allows for the precise dissection of signaling pathways and cellular processes that are dependent on these critical co-activators. The data generated from studies using **CBP/p300-IN-5** and similar inhibitors continue to underscore the therapeutic potential of targeting CBP/p300 in cancer and other diseases characterized by transcriptional dysregulation. Further research and development of CBP/p300 inhibitors hold significant promise for the advancement of novel epigenetic therapies.

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